![molecular formula C13H14N4O2 B14220813 (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their extensive range of biological activities, including anticancer, antiviral, and antibacterial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one typically involves the condensation of 2-methylbenzimidazole with appropriate diazonium salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole compounds with varied functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
The compound exhibits significant biological activity, making it a candidate for drug development. It has shown potential in inhibiting the growth of certain cancer cell lines and possesses antiviral properties .
Medicine
In medicine, derivatives of this compound are being studied for their potential use as anticancer agents. The presence of the benzimidazole moiety is crucial for its interaction with biological targets .
Industry
Industrially, the compound is used in the synthesis of dyes and pigments due to its stable azo linkage. It also finds applications in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to specific sites, inhibiting the activity of enzymes involved in cell proliferation and viral replication . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer properties.
5-nitrobenzimidazole: Exhibits antibacterial activity.
2-methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one stands out due to its unique azo linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s stability and reactivity, making it a versatile molecule for various applications .
Propriétés
Formule moléculaire |
C13H14N4O2 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C13H14N4O2/c1-7(18)13(8(2)19)17-16-10-4-5-11-12(6-10)15-9(3)14-11/h4-6,18H,1-3H3,(H,14,15)/b13-7-,17-16? |
Clé InChI |
DWEZBNJPVUKCDS-IFQGXUADSA-N |
SMILES isomérique |
CC1=NC2=C(N1)C=C(C=C2)N=N/C(=C(/C)\O)/C(=O)C |
SMILES canonique |
CC1=NC2=C(N1)C=C(C=C2)N=NC(=C(C)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)
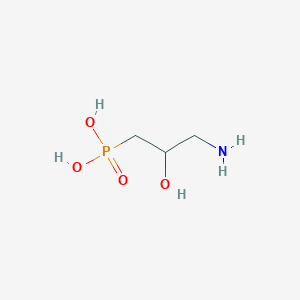


silane](/img/structure/B14220766.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
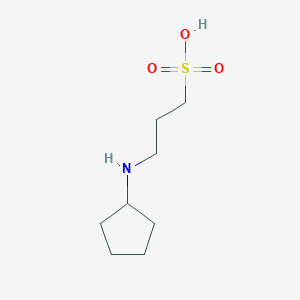
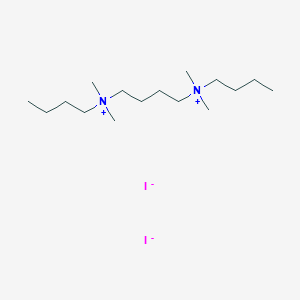
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
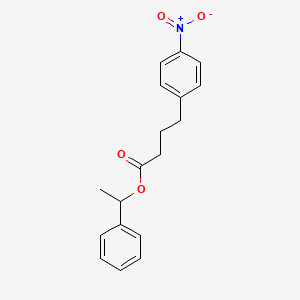
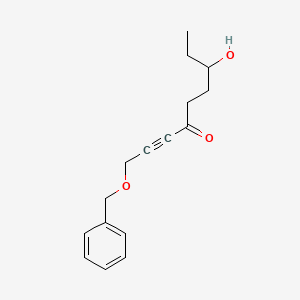
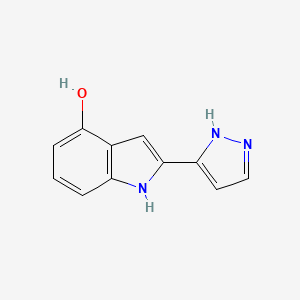

![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
